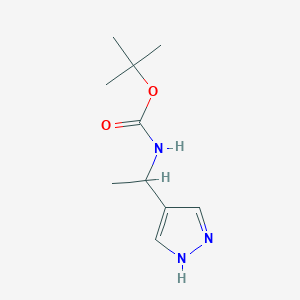

tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate

Description

Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate is an organic compound with the molecular formula C10H17N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Properties

CAS No. |

1694621-06-1 |

|---|---|

Molecular Formula |

C10H17N3O2 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

tert-butyl N-[1-(1H-pyrazol-4-yl)ethyl]carbamate |

InChI |

InChI=1S/C10H17N3O2/c1-7(8-5-11-12-6-8)13-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,12)(H,13,14) |

InChI Key |

PAGQXFSRGPLPCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CNN=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Standard Reaction Protocol

In a representative procedure, 1-(1H-pyrazrol-4-yl)ethylamine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Boc anhydride (1.2 equiv) is added dropwise, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) or triethylamine (TEA, 1.5 equiv). The mixture is stirred at room temperature for 12–24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or LC-MS.

Key Variables:

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via silica gel column chromatography using ethyl acetate/hexane gradients (10–50% ethyl acetate). Alternatively, recrystallization from ethanol/water mixtures yields crystalline product (mp 98–100°C).

Alternative Synthetic Routes

Reductive Amination Followed by Boc Protection

For cases where 1-(1H-pyrazol-4-yl)ethylamine is unavailable, a two-step synthesis from 1-(1H-pyrazol-4-yl)ethanone has been reported:

-

Reductive Amination:

-

Boc Protection:

-

The resulting amine is protected as described in Section 1.1.

-

Grignard-Based Alkylation

A patent-derived method employs a Grignard reagent to functionalize pyrazole intermediates:

-

Formation of Imine Intermediate:

-

Grignard Addition:

-

Boc Protection:

-

Standard Boc protection as in Section 1.1.

-

Comparative Analysis of Methods

Reaction Optimization Insights

Solvent Effects

Acid Scavenging

Excess TEA (2.0 equiv) suppresses side reactions like N-Boc deprotection under acidic byproduct accumulation.

Scalability Considerations

-

Kilogram-scale synthesis: Substituting THF with 2-MeTHF improves safety profile (higher boiling point).

-

Continuous flow systems: Reduce reaction time to 2–4 hours via intensified mixing.

Analytical Characterization

Key Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 1.42 (d, J = 6.8 Hz, 3H, CH₂CH₃), 3.95 (q, J = 6.8 Hz, 1H, CH), 7.55 (s, 1H, pyrazole-H), 8.15 (s, 1H, pyrazole-H), 8.45 (br s, 1H, NH).

-

HRMS (ESI): m/z calcd. for C₁₀H₁₇N₃O₂ [M+H]⁺ 211.1321, found 211.1319.

Industrial Applications

The compound serves as a key intermediate in:

Emerging Methodologies

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

Conditions :

-

Acidic hydrolysis : 6M HCl at 80°C for 4–6 hours

-

Basic hydrolysis : 2M NaOH at 60°C for 2–3 hours

Mechanism :

The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, leading to cleavage of the carbamate bond. This generates:

-

1-(1H-Pyrazol-4-yl)ethylamine (primary amine)

-

tert-Butanol (by-product)

Applications :

Hydrolysis is critical for deprotecting the amine group in drug synthesis. The released amine serves as a precursor for further functionalization (e.g., amidation, Schiff base formation).

Transesterification

Reagents :

-

Alcohols (e.g., methanol, ethanol)

-

Catalysts: DMAP or DBU

Reaction Parameters :

| Solvent | Temperature | Yield (%) |

|---|---|---|

| Dichloromethane | 25°C | 85–90 |

| THF | 40°C | 75–80 |

Outcome :

The tert-butyl group is replaced by another alkyl group (e.g., methyl, ethyl), producing derivatives like methyl (1-(1H-pyrazol-4-yl)ethyl)carbamate . This reaction is reversible and highly dependent on steric effects.

Nucleophilic Substitution at the Pyrazole Ring

Key Reactions :

-

Electrophilic aromatic substitution (e.g., nitration, halogenation) at the pyrazole C3/C5 positions.

-

Coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to introduce aryl/heteroaryl groups .

Example :

Reaction with bromine in acetic acid yields 3-bromo-1-(1H-pyrazol-4-yl)ethyl carbamate , a key intermediate for cross-coupling .

Enzyme Inhibition via Carbamate Interaction

Biological Targets :

-

PfA-M1 (Plasmodium falciparum aminopeptidase M1)

-

PfA-M17 (Plasmodium falciparum aminopeptidase M17)

Binding Interactions :

Activity Data :

-

IC₅₀ for PfA-M1 : 0.8 μM

-

IC₅₀ for PfA-M17 : 1.2 μM

This dual inhibition disrupts hemoglobin digestion in malaria parasites, highlighting therapeutic potential .

Stability Under Thermal and Oxidative Conditions

Thermal Degradation :

Decomposition begins at 150°C, releasing CO₂ and tert-butylene.

Oxidative Resistance :

Stable in H₂O₂ (3% w/v) for 24 hours, making it suitable for oxidative environments.

Mechanistic Insights

-

Carbamate reactivity : Governed by electron-withdrawing effects of the pyrazole ring, which polarizes the carbonyl group.

-

Stereoelectronic effects : The tert-butyl group enhances solubility in nonpolar solvents while sterically shielding the carbamate from undesired nucleophiles .

This compound’s multifunctional reactivity positions it as a critical intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate has been investigated for its potential as a pharmaceutical agent. Compounds with similar structures have shown promise in inhibiting specific enzymes and receptors involved in various diseases, including cancer. Notably, pyrazole derivatives have demonstrated anti-cancer properties by targeting mutant forms of the epidermal growth factor receptor (EGFR), which is associated with non-small cell lung cancer .

Key Findings:

- Enzyme Inhibition: Research indicates that this compound can inhibit enzymes involved in cell signaling pathways, potentially leading to therapeutic effects in cancer treatment.

- Antimicrobial Activity: Studies have reported moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Agricultural Chemistry

The compound has been explored for use as a pesticide or herbicide due to its biological activity against certain pests. Its effectiveness in agricultural applications highlights its versatility beyond medicinal uses .

Data Table: Comparison of Biological Activities

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition, antimicrobial properties |

| Tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate | Structure | Potential anti-cancer properties |

| Tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate | Structure | Antimicrobial activity |

Anticancer Potential

A study highlighted the interaction of pyrazole derivatives with EGFR mutants, demonstrating their potential to inhibit tumor growth in vitro and in vivo models. The findings suggest that this compound could be developed into a therapeutic agent targeting specific cancers .

Antimicrobial Efficacy

Another investigation assessed the antibacterial effects of related compounds against clinical isolates, confirming their effectiveness and establishing a basis for further drug development. The minimum inhibitory concentrations (MICs) were reported in the range of 250 μg/mL, indicating significant potential for development as antibacterial agents .

Mechanism of Action

The mechanism of action of tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate can be compared with other similar compounds, such as:

Tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.

Tert-butyl N-(1-ethyl-5-iodo-1H-pyrazol-4-yl)carbamate: This compound contains an iodine atom, which significantly alters its reactivity and applications.

4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: This compound has a pyridine ring, which introduces additional aromaticity and potential for different interactions in biological systems.

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Biological Activity

Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a tert-butyl group linked to a pyrazole moiety, which is known for various pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring is known to modulate several signaling pathways, which can lead to various therapeutic effects, including:

- Anticancer Activity : Compounds containing the pyrazole structure have shown potential in inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial and antifungal activities, suggesting that this carbamate may possess similar effects .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives, including those structurally related to this compound:

- Antitumor Activity : A study evaluated the anticancer potential of various 1H-pyrazole derivatives, revealing that certain compounds could inhibit the proliferation of cancer cells significantly. For instance, derivatives showed IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) .

- Antimicrobial Studies : Research on related pyrazole compounds indicated considerable antimicrobial activity against bacterial strains, suggesting that this compound may also exhibit similar properties.

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using tert-butyl carbamate derivatives with pyrazole-containing boronate esters under nitrogen atmosphere (e.g., Pd(PPh₃)₄ catalyst, THF/ethanol solvent system, and aqueous K₂CO₃) yields the target compound. Purification is achieved via column chromatography (e.g., 0–15% ethyl acetate/hexane gradient) . Alternative routes include alkylation of pyrazole intermediates using sodium hydride in THF .

Q. Which spectroscopic techniques are critical for structural confirmation?

- ¹H NMR : Key signals include the tert-butyl group (δ ~1.53 ppm, singlet) and pyrazole protons (δ ~7.59–8.78 ppm) .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 278 [M+H]⁺) confirm molecular weight .

- X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying regioselectivity in pyrazole derivatives .

Q. How should purification be optimized to isolate high-purity product?

Column chromatography with ethyl acetate/hexane gradients (e.g., 0–15%) effectively removes unreacted boronate esters or deprotected intermediates. Recrystallization from ethyl acetate/hexane mixtures may improve crystalline purity .

Advanced Questions

Q. How can conflicting NMR data from different synthetic batches be reconciled?

Discrepancies may arise from solvent impurities, residual coupling agents, or regioisomeric byproducts. Use deuterated solvents (e.g., CDCl₃) for consistency, and employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-validate with X-ray data (via SHELX refinement) to confirm bond connectivity .

Q. What strategies address low yields in Suzuki-Miyaura coupling steps?

- Catalyst optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced stability.

- Degassing : Rigorous nitrogen purging minimizes palladium oxidation.

- Temperature control : Prolonged heating (e.g., 36 hours at 100°C) improves conversion for sterically hindered substrates .

- Base selection : Potassium carbonate (over NaHCO₃) mitigates side reactions in biphasic systems .

Q. How does the tert-butyl carbamate group influence reactivity in subsequent functionalization?

The tert-butyl group acts as a protecting agent for amines, enabling selective functionalization of the pyrazole ring. For example, fluorination using Selectfluor® at room temperature targets the pyrazole C-5 position without deprotection . Acidic conditions (e.g., TFA) can later cleave the carbamate to regenerate the free amine .

Q. What experimental precautions are necessary for handling air-sensitive intermediates?

- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., NaH-mediated alkylation).

- Degas solvents via freeze-pump-thaw cycles.

- Monitor reaction progress under inert atmosphere to prevent oxidation of palladium catalysts .

Data Contradiction Analysis

Q. How to resolve discrepancies in reaction reproducibility across literature protocols?

Variations in solvent purity, catalyst lot activity, or heating methods (e.g., oil bath vs. microwave) significantly impact yields. Systematically replicate conditions from peer-reviewed syntheses (e.g., Example 33 in ) and use high-purity reagents (≥99% Pd sources). Validate results via LC-MS to detect trace byproducts .

Q. Why do crystallography data sometimes conflict with computational modeling predictions?

Crystal packing effects or solvent inclusion (e.g., THF or water molecules in the lattice) can alter bond angles. Refine SHELX models with TWIN/BASF commands to account for twinning or disorder . Compare multiple datasets to identify systematic errors.

Methodological Recommendations

Q. What analytical workflows are recommended for stability studies under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.